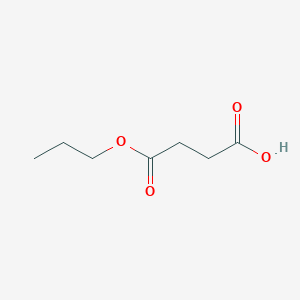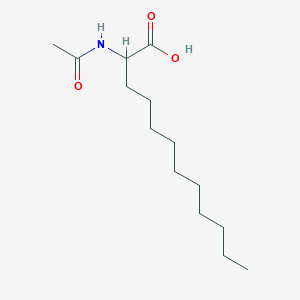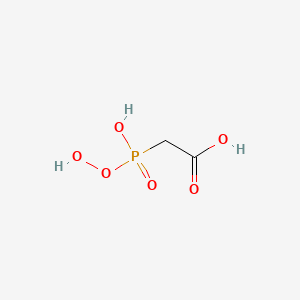
2-(Hydroperoxy(hydroxy)phosphoryl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxyphosphono-acetic acid, with the chemical formula C₂H₅O₆P, is a compound known for its applications in water treatment and corrosion inhibition . It is characterized by its hydroxy and phosphono functional groups, making it a versatile agent in various industrial processes . This compound is commonly used as a chelating agent, sequestrant, and scale inhibitor .
Métodos De Preparación
Hydroxyphosphono-acetic acid can be synthesized through several methods:
Method One: A 50% aqueous solution of dihydroxyacetic acid (hydrated glyoxylic acid) and phosphorous acid are heated at 98°C-100°C for 24 hours with stirring.
Method Two: Dimethyl phosphite and butyl glyoxylate react under the catalysis of sodium methoxide at 25°C-120°C.
Method Three: The di-sodium salt of phosphonoformaldehyde is synthesized by reacting dimethoxymethanephosphonic acid with sodium hydroxide solution at 80°C-90°C.
Análisis De Reacciones Químicas
Hydroxyphosphono-acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonoacetic acid derivatives.
Reduction: Reduction reactions can yield phosphonoglycolic acid.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine . The major products formed from these reactions are phosphonoacetic acid derivatives, phosphonoglycolic acid, and halogenated hydroxyphosphono-acetic acid .
Aplicaciones Científicas De Investigación
Hydroxyphosphono-acetic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of hydroxyphosphono-acetic acid involves its ability to chelate metal ions, thereby preventing the formation of insoluble metal salts that cause scale and corrosion . It forms stable complexes with calcium and other metal ions, inhibiting their precipitation and deposition on surfaces . This chelation process is crucial in maintaining the efficiency and longevity of industrial systems .
Comparación Con Compuestos Similares
Hydroxyphosphono-acetic acid can be compared with other similar compounds such as:
Phosphonoglycolic acid: Similar in structure but differs in its specific applications and stability.
Phosphonoformic acid: Used in similar applications but has different chelation properties.
Aminomethylenephosphonic acids: These compounds are also used as scale inhibitors but have different environmental and biodegradability profiles.
Hydroxyphosphono-acetic acid is unique due to its excellent stability, compatibility with other chemicals, and lower phosphorus content, making it an environmentally friendly option .
Propiedades
Fórmula molecular |
C2H5O6P |
|---|---|
Peso molecular |
156.03 g/mol |
Nombre IUPAC |
2-[hydroperoxy(hydroxy)phosphoryl]acetic acid |
InChI |
InChI=1S/C2H5O6P/c3-2(4)1-9(6,7)8-5/h5H,1H2,(H,3,4)(H,6,7) |
Clave InChI |
IQEKRNXJPCBUAT-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)P(=O)(O)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[4-(2-acetamidocyclohexyl)phenyl]cyclohexyl]acetamide](/img/structure/B14002230.png)
![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]octanoate](/img/structure/B14002237.png)
![2-[Hydroxy(2-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14002242.png)
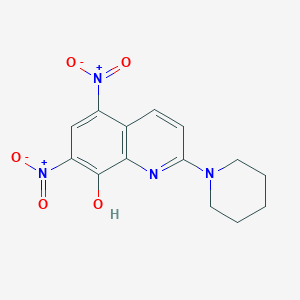
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B14002251.png)
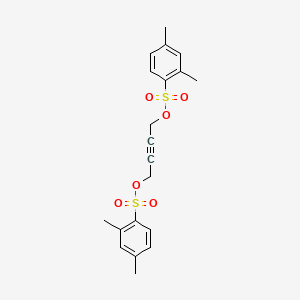
![4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B14002255.png)
![4-[[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14002268.png)
![[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol](/img/structure/B14002276.png)
![6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine](/img/structure/B14002280.png)
